molecular formula C12H18N2O B168757 (2S)-2-Amino-N-benzyl-3-methylbutanamide CAS No. 120369-25-7

(2S)-2-Amino-N-benzyl-3-methylbutanamide

Cat. No. B168757
CAS RN: 120369-25-7
M. Wt: 206.28 g/mol
InChI Key: APGFMIYGVANCND-NSHDSACASA-N
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Description

(2S)-2-Amino-N-benzyl-3-methylbutanamide, also known as N-Benzyl-3-methylbutanamide, is an amide derivative of the amino acid alanine. It is a colorless solid that is soluble in water and ethanol. N-Benzyl-3-methylbutanamide has a wide range of applications in the scientific research field, including its use as a substrate for enzyme research, a ligand for protein-protein interactions, and a molecular probe for drug discovery.

Scientific Research Applications

Antimicrobial Agents

N-Benzyl L-Valinamide: derivatives have been explored for their potential as antimicrobial agents. The incorporation of an L-valine residue and a diphenyl sulfone scaffold in these compounds has shown promising results against Gram-positive pathogens, particularly in combating Enterococcus faecium biofilm-associated infections . This application is significant in the development of new antibiotics to address the growing concern of antibiotic resistance.

Antioxidant Activity

The antioxidant properties of N-Benzyl L-Valinamide derivatives are also noteworthy. These compounds have been tested for their ability to scavenge free radicals, which is a crucial characteristic in the prevention of oxidative stress-related diseases . The antioxidant effect is measured through various assays such as DPPH, ABTS, and ferric reducing power assays.

Alternative Toxicity Testing

In the realm of toxicology, N-Benzyl L-Valinamide derivatives have been utilized for alternative toxicity testing. For instance, their effects on freshwater cladoceran Daphnia magna Straus have been assessed, providing a non-mammalian perspective on the compound’s safety profile .

Drug Design

The structure of N-Benzyl L-Valinamide lends itself well to drug design, particularly due to its N-acyl-α-amino acid framework. This structure can be modified to create a variety of chemotypes, such as 4H-1,3-oxazol-5-ones and 2-acylamino ketones, which are valuable in the synthesis of novel pharmaceuticals .

Antifungal and Antiviral Activity

The N-benzyl derivatives of lucensomycin, which include the N-Benzyl L-Valinamide structure, have demonstrated high antifungal and antiviral activities. This makes them potential candidates for the development of new treatments for fungal and viral infections .

Biological Evaluation

The biological evaluation of N-Benzyl L-Valinamide derivatives extends to in silico studies, which predict the potential antimicrobial effect and toxicity of these compounds. Such computational approaches are essential for preclinical research and can accelerate the drug discovery process .

Chemical Organic Compounds Research

Lastly, N-Benzyl L-Valinamide plays a role in the broader field of chemical organic compounds research. Its versatility in forming various chemotypes makes it a valuable subject for studies in organic synthesis and the exploration of new chemical entities .

properties

IUPAC Name

(2S)-2-amino-N-benzyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGFMIYGVANCND-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453857
Record name (2S)-2-Amino-N-benzyl-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-N-benzyl-3-methylbutanamide

CAS RN

120369-25-7
Record name (2S)-2-Amino-N-benzyl-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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